4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H6FN3O3 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6FN3O3/c1-15-5-3-11-8-6(7(5)9)4(2-10-8)12(13)14/h2-3H,1H3,(H,10,11) |
InChI Key |
MHQHNMJVQKUNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Construction
A common approach begins with a suitably substituted pyrrolo[2,3-b]pyridine scaffold, often prepared via cyclization of aminopyridine derivatives or through palladium-catalyzed cross-coupling reactions. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine can be synthesized and then further functionalized.
Introduction of the 3-Nitro Group
Nitration of pyrrolo[2,3-b]pyridine derivatives is typically achieved using classical nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or ring degradation. The 3-position is favored due to electronic and steric factors. For example, nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine under mild conditions yields the 3-nitro derivative with good regioselectivity.
Installation of the 4-Fluoro Substituent
Representative Synthetic Route
Based on literature precedents and patent disclosures, a plausible synthetic sequence is as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine core synthesis | Aminopyridine derivative | Pd-catalyzed cyclization or condensation | 1H-pyrrolo[2,3-b]pyridine scaffold | 60-75 |
| 2 | Nitration | 5-methoxy-1H-pyrrolo[2,3-b]pyridine | HNO3 / H2SO4, low temperature | 3-nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 50-65 |
| 3 | Halogenation (if needed) | 3-nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | NBS or NCS for bromination/chlorination | 4-halogen-3-nitro-5-methoxy derivative | 70-80 |
| 4 | Fluorination | 4-halogen-3-nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | CsF or KF, polar aprotic solvent, heat | This compound | 60-75 |
Optimization and Experimental Considerations
- Reaction atmosphere : Many steps are performed under ambient atmosphere with magnetic stirring; however, moisture-sensitive steps require inert atmosphere.
- Temperature control : Nitration and fluorination steps require careful temperature control to avoid side reactions and decomposition.
- Purification : Chromatographic techniques and recrystallization are employed to isolate pure intermediates and final products.
- Functional group compatibility : Protecting groups may be necessary for sensitive functionalities during multi-step sequences.
Research Discoveries and Advances
- One-pot synthesis approaches have been explored to streamline the preparation of N-protected heteroaryl hydroxylamines, relevant to pyrrolo[2,3-b]pyridine derivatives, optimizing reaction time and yield.
- Cross-coupling methodologies (Suzuki, Stille) have enabled diverse substitution patterns on the pyrrolo[2,3-b]pyridine core, facilitating the introduction of methoxy and fluoro substituents with high regioselectivity.
- Structure-based design has guided the selection of substituents at the 5-position (such as methoxy) to enhance biological activity, influencing synthetic target choices.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrrolo[2,3-b]pyridines, and other functionalized heterocycles.
Scientific Research Applications
4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Solubility and Reactivity
Key Observations :
- The nitro group at C3 in the target compound facilitates further derivatization (e.g., reduction to amines, as in ), a feature shared with compounds like 6c and 6d .
- Fluorine at C4 may enhance metabolic stability and binding affinity compared to non-halogenated analogues (e.g., 6e with CH₃ at C5) .
Table 2: Reaction Yields of Analogous Compounds
| Compound | Substituent Introduced | Yield (%) | Reference |
|---|---|---|---|
| 6d (5-(4-Methoxyphenyl)) | 4-Methoxyphenyl | 94 | |
| 6c (5-(Trifluoromethylphenyl)) | 4-CF₃Ph | 87 | |
| 3-Amino derivatives () | NH₂ (via nitro reduction) | 36–96* |
*Yields depend on subsequent acylation steps.
Key Observations :
- Nitro-containing compounds (e.g., 6d) exhibit high yields in Suzuki couplings, suggesting compatibility with the nitro group .
- Reduction of the nitro group to amine (as in ) enables diversification, though the target compound’s fluorine may influence reduction kinetics.
Key Observations :
- The methoxy group in the target compound may mimic substituents in FGFR1 inhibitors, improving target engagement .
- Fluorine at C4 could reduce off-target interactions compared to bulkier groups (e.g., CF₃ in 6c) .
- The nitro group is absent in most bioactive analogues (e.g., ), suggesting it may serve as a synthetic handle rather than a direct pharmacophore.
Biological Activity
4-Fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique structural features and significant biological activity. This compound contains a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position, a methoxy group at the 5-position, and a nitro group at the 3-position. These substituents contribute to its chemical reactivity and potential therapeutic applications, particularly in oncology due to its inhibitory effects on fibroblast growth factor receptors (FGFRs) .
The molecular weight of this compound is approximately 211.15 g/mol . The synthesis typically involves multi-step organic reactions that require optimization for high yields and purity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group influences solubility and electronic properties .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the primary biological activities of this compound is its role as an inhibitor of FGFRs. FGFR signaling is implicated in various cancers, making this compound a candidate for therapeutic development. In vitro studies have demonstrated that derivatives of this compound can inhibit FGFR1 with varying potency. Molecular docking studies suggest effective binding to the active site of FGFRs, inhibiting their activity and preventing downstream signaling involved in tumor proliferation .
Case Studies
Several studies have investigated the anticancer potential of pyrrolo[2,3-b]pyridine derivatives:
- Antitumor Activity : A study highlighted that compounds derived from this scaffold exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity toward non-cancerous cardiac cell lines .
- TNIK Inhibition : Research indicated that derivatives of this compound showed high inhibition on TNIK (TRAF2 and NCK-interacting kinase), with some compounds achieving IC50 values lower than 1 nM. This suggests new applications for TNIK inhibitors in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | Methoxy at 4-position | Lacks fluorine and nitro groups |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine at 5-position | No methoxy or nitro groups |
| 4-Nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Nitro at 4-position | Different position for nitro group |
| 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Fluorine at 6-position | Altered position of fluorine changes reactivity |
The combination of these substituents in this compound provides distinct chemical reactivity and biological activity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing fluorine and nitro groups into pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor® under mild conditions (e.g., acetonitrile/ethanol at 70°C) . Nitration typically employs concentrated nitric acid in a controlled, low-temperature environment to avoid over-nitration or decomposition. For example, nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) with HNO₃ yielded 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23) .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN/EtOH, 70°C | 29% |
| Nitration | HNO₃ (70%), 0°C | Not quantified |
Q. How is regioselectivity ensured during functionalization of the pyrrolo[2,3-b]pyridine core?
- Methodology : Substituent directing effects and steric factors govern regioselectivity. For example, bromine at position 5 activates position 3 for nitration due to electronic effects . Suzuki-Miyaura cross-coupling reactions at position 5 require Pd(PPh₃)₄ and arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) under basic conditions (K₂CO₃, 105°C) to achieve high yields (74–94%) .
Advanced Research Questions
Q. How can contradictory NMR data for structurally similar derivatives be resolved?
- Methodology : Discrepancies in chemical shifts (e.g., NH proton at δ 13.45 ppm vs. δ 13.32 ppm in 6c vs. 6d ) arise from solvent polarity and hydrogen bonding. Use deuterated DMSO for consistency and confirm assignments via 2D NMR (e.g., HSQC, HMBC). For ambiguous peaks, compare with computational predictions (DFT) or substitute analogs (e.g., methylated NH to eliminate exchange broadening).
Q. What strategies optimize Suzuki-Miyaura cross-coupling yields for sterically hindered pyrrolo[2,3-b]pyridines?
- Methodology :
- Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts for bulky substrates due to its tolerance for steric hindrance .
- Solvent System : Toluene/EtOH/H₂O (3:1:1) at 105°C enhances solubility of arylboronic acids .
- Base : K₂CO₃ balances reactivity and minimizes side reactions compared to stronger bases .
- Case Study : Coupling 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid achieved 94% yield .
Q. How do electron-withdrawing groups (e.g., nitro, fluoro) influence the reactivity of pyrrolo[2,3-b]pyridines in nucleophilic substitution?
- Methodology : Nitro and fluoro groups at positions 3 and 4 deactivate the core, directing nucleophilic attack to position 5. Kinetic studies using Hammett parameters (σ⁺) can quantify electronic effects. For example, fluorination at position 4 reduces electron density, as evidenced by downfield shifts in ¹⁹F NMR (δ −172.74 ppm) .
Structure-Activity Relationship (SAR) Questions
Q. What is the impact of methoxy vs. trifluoromethyl substituents on biological activity?
- Methodology : Compare analogs like 5-(4-methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) and 5-(4-trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c). The methoxy group enhances solubility (logP reduction), while CF₃ improves metabolic stability. In vitro assays (e.g., enzyme inhibition) paired with computational docking reveal steric and electronic interactions .
Q. How does nitro group reduction affect pharmacological properties?
- Methodology : Catalytic hydrogenation (H₂, THF, rt) converts nitro to amine, altering electronic properties and enabling conjugation. Post-reduction, amine derivatives (e.g., 4-amino-3-nitro analogs) show enhanced binding to targets like kinases, as demonstrated by IC₅₀ shifts in enzymatic assays .
Data Contradiction Analysis
Q. Why do silica gel chromatography yields vary significantly for structurally similar compounds?
- Case Study : Compound 21e (36% yield) vs. 21f (37% yield) :
- Cause : Subtle differences in polarity (e.g., cyrilethynyl vs. fluorophenylethynyl) affect retention times.
- Resolution : Optimize mobile phase (e.g., DCM/EtOAc 95:5 for polar derivatives) or switch to reverse-phase HPLC for better resolution.
Experimental Design Tables
| Reaction Optimization | Conditions | Yield Improvement |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 105°C | 74% → 94% (6d) |
| Fluorination | Selectfluor®, CH₃CN/EtOH, 70°C | 29% (no catalyst) |
| NMR Data Comparison | Compound | NH Proton (δ, ppm) |
|---|---|---|
| 6c | 13.45 | Broad singlet |
| 6d | 13.32 | Broad singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
